YoYo-1

Descripción general

Descripción

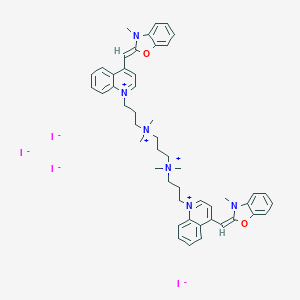

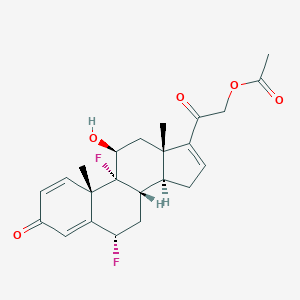

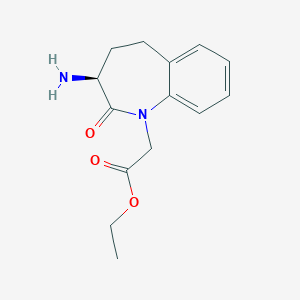

YoYo-1 is an organic iodide salt and a cyanine dye. It has a role as a fluorochrome. It contains a this compound(4+).

Aplicaciones Científicas De Investigación

Tinción y Visualización de ADN

YoYo-1 se utiliza ampliamente para teñir ADN debido a su alta afinidad por los ácidos nucleicos. Se intercala en el ADN, permitiendo la visualización de las estructuras del ADN bajo un microscopio de fluorescencia. Esta aplicación es crucial en biología molecular para observar procesos celulares, como la mitosis y la meiosis, y para detectar ADN en ensayos de electroforesis en gel .

Estudio de las Interacciones entre Fármacos y ADN

Los investigadores emplean this compound para estudiar las características de unión de los fármacos a las moléculas de ADN. Por ejemplo, se ha utilizado para investigar los mecanismos competitivos entre el fármaco anticancerígeno DOX (doxorubicina) y el ADN, proporcionando información sobre los sitios de interacción y los modos de acción a nivel de molécula única .

Estudios de Acoplamiento Molecular

This compound sirve como una sonda molecular en las técnicas de acoplamiento molecular. Ayuda a dilucidar los mecanismos de interacción entre fármacos y biomoléculas, lo cual es esencial para el desarrollo de nuevos fármacos y la comprensión de la eficacia y toxicidad de los fármacos .

Espectroscopia Raman Mejorada por Superficie (SERS)

El compuesto se utiliza en SERS para mejorar la dispersión Raman de la luz, lo que permite la detección de bajas concentraciones de moléculas biológicas. Esta aplicación es significativa en los campos de la química biofísica y la ingeniería farmacéutica .

Tecnología de Imágenes de Fluorescencia

En las imágenes de fluorescencia, this compound se utiliza para etiquetar moléculas de ADN, lo que permite la detección y la determinación del tamaño de las hebras de ADN diana. Esto es particularmente útil en diagnósticos e investigación que involucran material genético .

Método de Análisis de Brillo (BAM)

This compound se aplica en BAM para determinar las constantes de equilibrio de las formaciones de complejos bioquímicos. Este método proporciona una sensibilidad mucho mayor que la microscopía de imágenes y es aplicable incluso para reacciones caracterizadas por pequeños cambios en el brillo molecular .

Estudios de Unión Competitiva

El tinte es fundamental en los estudios de unión competitiva para comprender la influencia de varias moléculas en la interacción entre el ADN y otros compuestos. Esto ayuda en el diseño de fármacos con mejor eficacia y menores efectos secundarios .

Nanotecnología

Debido a sus propiedades fluorescentes, this compound también se explora en el campo de la nanotecnología. Se puede utilizar para crear nuevos sustratos activos sólidos que tienen aplicaciones potenciales en el desarrollo de biosensores y otros nano-dispositivos .

Mecanismo De Acción

Target of Action

YoYo-1 is a fluorogenic, bis-intercalating nucleic acid stain . Its primary target is double-stranded DNA (dsDNA) . The role of this target is crucial in the context of this compound’s application, as it is widely used to image single DNA molecules in solution for biophysical studies .

Mode of Action

This compound interacts with its target, dsDNA, through a process known as bis-intercalation . In this process, this compound inserts itself between the base pairs of the DNA helix . This interaction results in a significant increase in the fluorescence intensity of this compound . Specifically, the intensity of fluorescence increases 3200 times upon binding to dsDNA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fluorescence imaging pathway . When this compound binds to dsDNA, it enhances the fluorescence signal, making the DNA visible under fluorescence microscopy . This allows researchers to visualize and study the structure and behavior of DNA molecules .

Pharmacokinetics

It is known that this compound is impermeant to healthy cells with an intact plasma membrane

Result of Action

The binding of this compound to dsDNA results in a significant increase in fluorescence intensity . This enables the visualization of DNA molecules under a fluorescence microscope .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the fluorescence quantum yield of this compound is very small in water but enhances significantly upon binding to DNA . Furthermore, the fluorescence of this compound is also influenced by the polarity of the solvent . Additionally, the presence of other molecules, such as drugs, can affect the binding properties of this compound to dsDNA .

Propiedades

IUPAC Name |

3-[dimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H58N6O2.4HI/c1-50-44-22-11-13-24-46(44)56-48(50)36-38-26-30-52(42-20-9-7-18-40(38)42)28-15-32-54(3,4)34-17-35-55(5,6)33-16-29-53-31-27-39(41-19-8-10-21-43(41)53)37-49-51(2)45-23-12-14-25-47(45)57-49;;;;/h7-14,18-27,30-31,36-37H,15-17,28-29,32-35H2,1-6H3;4*1H/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRMZXFOOGQMFA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C/C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)/C=C\7/N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H58I4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030161 | |

| Record name | YOYO-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Molecular Probes MSDS] | |

| Record name | YOYO-1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

143413-85-8 | |

| Record name | YOYO-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YOYO-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | YOYO-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B34829IG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does YOYO-1 interact with DNA?

A1: this compound interacts with DNA primarily through intercalation [, , , ]. This means the dye molecule inserts itself between the DNA base pairs. There is evidence suggesting this compound can exhibit two intercalation modes: mono-intercalation and bis-intercalation, with the latter involving two consecutive mono-intercalation events [].

Q2: What happens to this compound’s fluorescence upon binding DNA?

A2: this compound exhibits a significant increase in fluorescence intensity upon binding to DNA [, ]. This property makes it a sensitive tool for DNA detection and quantification.

Q3: Does this compound binding affect DNA structure?

A3: this compound binding can influence DNA structure. Studies have shown that it can cause:

- DNA unwinding: Intercalation leads to an unwinding of the DNA helix [, ].

- Contour length increase: The intercalation of this compound molecules increases the overall contour length of the DNA molecule [, , ].

- Persistence length effects: While some studies suggest this compound binding does not significantly affect DNA persistence length [, ], others have observed a decrease in persistence length with increased this compound binding []. This discrepancy may be attributed to differing experimental conditions and techniques.

- DNA condensation: At high concentrations or under specific conditions, this compound can induce DNA condensation [, ].

Q4: Can this compound be used to study DNA dynamics?

A4: Yes, this compound fluorescence can be used to probe DNA dynamics. For example, changes in fluorescence anisotropy decay kinetics can provide information on the segmental mobility of DNA molecules in the presence of binding partners [].

Q5: Does this compound interfere with other DNA-binding molecules?

A5: this compound can compete with other DNA-binding molecules, such as therapeutic drugs, for binding sites on the DNA molecule. This competition can potentially alter the efficacy of these drugs [].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C51H54I4N4O6 and a molecular weight of 1270.66 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: Yes, this compound exhibits characteristic spectroscopic properties:

- Absorption Spectrum: this compound absorbs light maximally in the blue region of the spectrum, exhibiting a blue shift upon binding to DNA [, ].

- Fluorescence Spectrum: this compound emits green fluorescence upon excitation, with a significant enhancement in fluorescence intensity upon binding to DNA [, ].

Q8: Does ionic strength affect this compound’s binding to DNA?

A8: Yes, this compound’s binding affinity for DNA is sensitive to ionic strength. Higher ionic strengths generally weaken the binding interaction and can lead to faster dissociation of the dye from DNA [].

Q9: Can this compound be used in flow cytometry?

A9: Yes, this compound is compatible with flow cytometry and can be used to analyze and quantify DNA content in cells, including marine prokaryotes [, ].

Q10: What are the common applications of this compound in DNA research?

A10: this compound finds use in a variety of DNA research applications, including:

- DNA visualization: It allows for direct visualization of single DNA molecules using fluorescence microscopy [, , , ].

- DNA quantification: The fluorescence enhancement upon DNA binding makes it suitable for quantifying DNA concentration [, ].

- DNA analysis: this compound is employed in techniques like optical DNA mapping to study long-range DNA structure and identify genomic variations [].

- Study of DNA-protein interactions: It can be used to investigate the binding of proteins to DNA and the resulting structural changes in DNA [, ].

- Cell viability assays: this compound can be used in dye exclusion assays to assess cell viability, as it only enters cells with compromised membranes [].

Q11: Can this compound be used to study DNA replication?

A11: Yes, this compound can be combined with techniques like DNA combing to visualize and analyze DNA replication forks and origins of replication at the single-molecule level [].

Q12: Can this compound be used to study DNA damage?

A12: this compound has been used in conjunction with optical DNA mapping to map DNA damage sites induced by cytotoxic drugs like etoposide [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)

![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)